Prostaglandin A2: A Technical Guide to its Discovery and History
Prostaglandin A2: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) A2 (PGA2) is a cyclopentenone prostaglandin, a member of the eicosanoid family of lipid mediators. Unlike many primary prostaglandins (B1171923) that are direct enzymatic products, PGA2 is primarily formed through the non-enzymatic dehydration of its precursor, Prostaglandin E2 (PGE2). Its history is marked by a pivotal discovery in marine biology that provided the first abundant source of prostaglandins for research. This guide details the historical milestones, key experimental methodologies, and biochemical pathways related to PGA2, presenting a comprehensive overview for professionals in the field.
Historical Context and Discovery
The story of PGA2 is intrinsically linked to the broader discovery of prostaglandins. In the 1930s, Swedish physiologist Ulf von Euler and English physiologist M.W. Goldblatt independently observed that extracts from seminal fluid could induce smooth muscle contraction and lower blood pressure. Von Euler named the active substance "prostaglandin," believing it originated from the prostate gland.
It was not until the 1950s and 1960s that the chemical nature of these substances was unveiled. Sune Bergström and his colleagues at the Karolinska Institute in Sweden successfully isolated and determined the structures of the first prostaglandins, including PGE1 and PGF1α. This foundational work, which established prostaglandins as a new class of biologically active lipids derived from fatty acids, earned Bergström, Bengt Samuelsson, and John Vane the Nobel Prize in Physiology or Medicine in 1982.
PGA2 was subsequently identified as a naturally occurring metabolite. In mammals, it is not a primary enzymatic product but arises from the spontaneous, non-enzymatic dehydration of PGE2, a key mediator of inflammation and various homeostatic functions.[1][2]
A landmark event in prostaglandin research occurred in 1969 when A. J. Weinheimer and R. L. Spraggins made a remarkable discovery. They found exceptionally high concentrations of prostaglandin derivatives in the Caribbean gorgonian coral, Plexaura homomalla.[3] Specifically, they identified 15-epi-prostaglandin A2 and its acetate (B1210297) methyl ester. This discovery was revolutionary as it provided the first abundant and accessible natural source of prostaglandins, which had previously been obtainable only in minuscule quantities from mammalian tissues. This marine source catalyzed a significant expansion of research into the biological activities and therapeutic potential of prostaglandins.[3]
Quantitative Data
The discovery in Plexaura homomalla provided the first significant quantitative data on the natural abundance of PGA2-related compounds. Subsequent in-vitro studies have quantified the biological activity of PGA2.
| Parameter | Source/Target | Value | Reference |
| Natural Abundance | |||
| 15-epi-PGA2 Acetate Methyl Ester | Dry Cortex of Plexaura homomalla | 1.3% (by weight) | [3] |
| 15-epi-PGA2 | Dry Cortex of Plexaura homomalla | 0.2% (by weight) | [3] |
| Cytotoxic Activity (IC50) | |||
| PGA2 | MDA-MB-213 (Breast Cancer Cell Line) | 16.46 µg/mL | [4] |
| PGA2 | A549 (Lung Cancer Cell Line) | 25.20 µg/mL | [4] |
| Enzyme Inhibition | |||
| p38α-kinase | PGA2 at 2.5 µM | 49% Inhibition | [4] |
| Src-kinase | PGA2 at 2.5 µM | 59% Inhibition | [4] |
| Topoisomerase IIα | PGA2 at 10 µM | 64% Inhibition | [4] |
Experimental Protocols
Isolation and Purification of PGA2 from Plexaura homomalla
The isolation of PGA2 and its derivatives from marine sources was a seminal achievement in natural product chemistry. The general methodology involves solvent extraction followed by chromatographic purification.
1. Extraction:
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The collected coral material (Plexaura homomalla) is typically frozen to preserve the chemical integrity of its components.
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The tissue is homogenized and extracted with a mixture of organic solvents, such as a 1:1 solution of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), to efficiently extract lipids and other metabolites.[4]
2. Pre-purification (Solid-Phase Extraction - SPE):
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For complex biological samples, a pre-purification step is often employed to remove interfering substances.
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The crude extract is acidified to approximately pH 3.5 to protonate the carboxylic acid group of the prostaglandin, making it less polar.[5]
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The acidified sample is loaded onto a C18 reverse-phase SPE column. The column is washed sequentially with aqueous solutions (e.g., water, 15% ethanol) to remove polar contaminants, followed by a nonpolar solvent like hexane (B92381) to remove neutral lipids.[5]
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The prostaglandins are then eluted from the column with a moderately polar solvent, such as ethyl acetate.[5]
3. Chromatographic Purification:
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The enriched extract from the SPE step is further purified using chromatographic techniques.
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Thin-Layer Chromatography (TLC): TLC is used for initial separation and to identify the fractions containing the compounds of interest. A common solvent system for prostaglandins is chloroform-isopropyl alcohol-ethanol-formic acid.[6]
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Column Chromatography: Larger scale purification is achieved using silica (B1680970) gel column chromatography, eluting with a solvent gradient of increasing polarity to separate the different prostaglandin derivatives.
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High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure PGA2 is performed using reverse-phase HPLC.
Structural Elucidation
The determination of the precise chemical structure of prostaglandins was a significant analytical challenge that drove advancements in spectroscopic techniques.
1. Early Methods:
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Initial structural work by Bergström's group involved classical chemical methods, including elemental analysis and chemical degradation, combined with early spectroscopic techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy.
2. Mass Spectrometry (MS):
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The combination of Gas Chromatography with Mass Spectrometry (GC-MS) was a critical tool in the definitive structural elucidation of prostaglandins.[7] It allows for the separation of closely related compounds and provides precise mass-to-charge ratio data and fragmentation patterns, which are used to piece together the molecular structure.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Modern structural confirmation relies heavily on NMR. One-dimensional (1D) NMR (¹H and ¹³C) provides information on the chemical environment of each proton and carbon atom.
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Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, allowing for the unambiguous assignment of the complete chemical structure of PGA2 and its isomers.[4]
Biosynthesis and Signaling Pathways
Biosynthesis of PGA2
In mammals, PGA2 is a secondary prostaglandin formed from PGE2. The pathway begins with the release of arachidonic acid from the cell membrane.
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Arachidonic Acid Release: In response to various stimuli, the enzyme phospholipase A2 (PLA2) cleaves arachidonic acid (a 20-carbon polyunsaturated fatty acid) from membrane phospholipids.[8][9]
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Cyclooxygenase (COX) Action: Free arachidonic acid is converted by cyclooxygenase enzymes (COX-1 and COX-2) into the unstable endoperoxide intermediate, Prostaglandin G2 (PGG2). PGG2 is then rapidly reduced to Prostaglandin H2 (PGH2) by the peroxidase activity of the same COX enzyme.[8][9]
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PGE2 Synthesis: PGH2 is a critical branching point. It is converted to PGE2 by the action of specific prostaglandin E synthases (PGES).[8]
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Dehydration to PGA2: Prostaglandin A2 is formed via the non-enzymatic dehydration of PGE2, which involves the elimination of a water molecule from the five-membered cyclopentanone (B42830) ring, creating a double bond.[1][2]
Signaling and Mechanism of Action
Unlike PGE2, which signals primarily through four distinct G-protein coupled receptors (EP1-EP4), the mechanism of action for PGA2 is different due to its chemical structure.[8] The α,β-unsaturated ketone in the cyclopentenone ring makes PGA2 an electrophilic molecule.
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Covalent Adduction: PGA2 can form covalent adducts with cellular proteins by reacting with the thiol groups of cysteine residues. This has been shown to be a mechanism for activating the orphan nuclear receptor Nur77, identifying PGA2 as an endogenous ligand for this transcription factor.[10]
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Apoptosis Induction: PGA2 has been shown to activate the intrinsic apoptotic pathway. It can directly interact with mitochondria, leading to the release of cytochrome c without altering the mitochondrial transmembrane potential, ultimately activating caspases.[11] This direct action on mitochondria represents a distinct signaling mechanism from receptor-mediated pathways.
Generalized Experimental Workflow
The process of discovering and characterizing a natural product like PGA2 from a marine source follows a logical and systematic workflow.
References
- 1. Reactome | PGE2 is dehydrated to PGA2 [reactome.org]
- 2. Metabolic dehydration of prostaglandin E2 and cellular uptake of the dehydration product: correlation with prostaglandin E2-induced growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prostaglandins Isolated from the Octocoral Plexaura homomalla: In Silico and In Vitro Studies Against Different Enzymes of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular, chemical, and structural characterization of prostaglandin A2 as a novel agonist for Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
